molecular formula C10H14F5NO2 B2828017 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid CAS No. 2228781-03-9

7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid

Cat. No.: B2828017
CAS No.: 2228781-03-9
M. Wt: 275.219
InChI Key: OZTBDTKSMRLNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid” is a chemical compound with the CAS Number: 2228781-03-9 . It has a molecular weight of 275.22 . The IUPAC name for this compound is 7,7-difluoro-2-azaspiro[3.5]nonane 2,2,2-trifluoroacetate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13F2N.C2HF3O2/c9-8(10)3-1-7(2-4-8)5-11-6-7;3-2(4,5)1(6)7/h11H,1-6H2;(H,6,7) . This code provides a standard way to encode the molecular structure using text.

Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

Organocatalysts featuring spirocyclic structures, such as 2-(pyrrolidinylmethyl)pyrrolidine trifluoroacetate, have been identified as effective in promoting asymmetric intramolecular aldol reactions. These reactions afford bicyclo[4.3.0]nonane derivatives with high enantioselectivity, a process that is noteworthy for its rare combination of aldehyde as a nucleophile and ketone as an electrophile (Hayashi et al., 2007).

Copper-Catalyzed Reactions

Copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, leading to the synthesis of trifluoromethylated 2-azaspiro[4.5]decanes, represents another significant application. This process, which also includes dearomatization, achieves regiospecific construction of these compounds bearing adjacent quaternary stereocenters under mild conditions (Han et al., 2014).

Difluoromethylation and Trifluoromethylation

In the broader context of fluorination chemistry, research has focused on the development of various reagents for difluoromethylation and trifluoromethylation. These processes are crucial for introducing fluorine atoms into molecules, significantly affecting their physical, chemical, and biological properties. Tetrafluoroethane β-sultone derivatives, for instance, have been highlighted for their versatility in generating fluoroalkylsulfonic acids and their derivatives, expanding the toolkit available for drug design and the synthesis of novel materials (Zhang et al., 2014).

Synthesis of Azido and Amino Compounds

The synthesis of 4-azidotetrahydropyrans via the Prins-cyclization, employing trifluoroacetic acid, underscores the acid's utility in promoting reactions yielding functionalized cyclic compounds. This methodology is noted for its simplicity, cost-effectiveness, and the generation of products with significant potential in medicinal chemistry (Yadav et al., 2007).

Environmental and Safety Considerations

It is important to note the environmental and safety aspects associated with chemicals like trifluoroacetic acid. For example, studies on microbial degradation of polyfluoroalkyl chemicals emphasize the persistence and potential environmental impact of fluorinated compounds (Liu & Mejia Avendaño, 2013). Additionally, the handling of strong acids like trifluoroacetic acid requires careful attention to prevent chemical burns and other hazards (Dahlin et al., 2013).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

7,7-difluoro-2-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.C2HF3O2/c9-8(10)3-1-7(2-4-8)5-11-6-7;3-2(4,5)1(6)7/h11H,1-6H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTBDTKSMRLNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CNC2)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228781-03-9
Record name 7,7-difluoro-2-azaspiro[3.5]nonane; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.